molecular formula C14H14ClNO3S B5820995 N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide CAS No. 244277-78-9

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide

Cat. No. B5820995
CAS RN: 244277-78-9
M. Wt: 311.8 g/mol
InChI Key: MDDNGYNEAMFIHU-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide, commonly known as CMMS, is a sulfonamide-based compound that has been extensively studied for its potential applications in scientific research. This molecule has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes. In

Scientific Research Applications

CMMS has been widely used in scientific research for its potential applications in various fields such as cancer research, immunology, and neuroscience. One of the primary applications of CMMS is its use as a carbonic anhydrase inhibitor. Carbonic anhydrase is an enzyme that plays a critical role in various physiological processes such as acid-base balance, respiration, and bone resorption. Inhibition of this enzyme has been found to have therapeutic potential in the treatment of diseases such as glaucoma, epilepsy, and cancer.

Mechanism of Action

The mechanism of action of CMMS involves the inhibition of carbonic anhydrase enzymes by binding to the zinc ion in the active site. This binding prevents the conversion of carbon dioxide to bicarbonate, leading to a decrease in the concentration of bicarbonate ions in the body. This decrease in bicarbonate ions results in a decrease in the pH of the extracellular fluid, which can have various physiological effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMMS are diverse and depend on the specific biological system being studied. In cancer research, CMMS has been found to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting angiogenesis. In immunology, CMMS has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. In neuroscience, CMMS has been found to have potential applications in the treatment of epilepsy by inhibiting the activity of carbonic anhydrase in the brain.

Advantages and Limitations for Lab Experiments

One of the primary advantages of CMMS is its specificity for carbonic anhydrase enzymes, which makes it a valuable tool for studying the role of these enzymes in various biological processes. Additionally, CMMS has been found to have low toxicity and is well-tolerated in animal models, making it a safe compound to use in lab experiments. However, one of the limitations of CMMS is its relatively low potency compared to other carbonic anhydrase inhibitors, which may limit its applications in certain research areas.

Future Directions

For research on CMMS include the development of more potent analogs and further investigation into its potential therapeutic applications.

Synthesis Methods

The synthesis of CMMS involves the reaction of 3-chloro-4-methoxyaniline with p-toluenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide, which can be further purified using recrystallization techniques. The purity of the final product can be confirmed using spectroscopic methods such as NMR and IR.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c1-10-3-6-12(7-4-10)20(17,18)16-11-5-8-14(19-2)13(15)9-11/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDDNGYNEAMFIHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601204936
Record name N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

244277-78-9
Record name N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=244277-78-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3-Chloro-4-methoxyphenyl)-4-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601204936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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